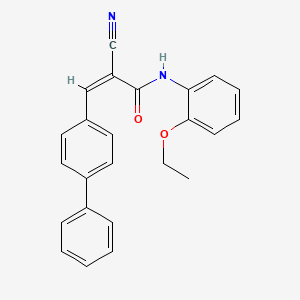
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide, also known as YC-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. YC-1 belongs to the class of compounds known as nitric oxide (NO) donors, and it has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide is a NO donor, and it works by releasing NO in the body. NO is a signaling molecule that plays a crucial role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By releasing NO, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide can modulate these processes and have a variety of physiological effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been studied for its potential use in the treatment of cancer. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have a protective effect on the cardiovascular system, and it has been studied for its potential use in the treatment of pulmonary hypertension. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has a variety of potential therapeutic applications, making it an attractive target for research. However, there are also limitations to using (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide is a NO donor, and its effects may be influenced by the presence of other NO donors in the experimental system. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide. One area of research could focus on the use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of cancer. Studies have shown that (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide induces apoptosis in cancer cells, and further research could explore the mechanisms underlying this effect and the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in cancer therapy. Another area of research could focus on the use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of neurodegenerative diseases. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects, and further research could explore the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of pulmonary hypertension and other cardiovascular diseases.
Synthesemethoden
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-phenylphenol with ethyl cyanoacetate and 2-ethoxybenzaldehyde. The resulting product is then subjected to a Knoevenagel reaction with acrylonitrile to yield (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide. Other methods of synthesizing (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide have also been reported, including the reaction of 2-amino-4-phenylphenol with ethyl cyanoacetate and 2-ethoxybenzaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have a protective effect on the cardiovascular system, and it has been studied for its potential use in the treatment of pulmonary hypertension. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-2-28-23-11-7-6-10-22(23)26-24(27)21(17-25)16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,26,27)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZDZHWMCYYATD-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,1'-biphenyl]-4-yl}-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)
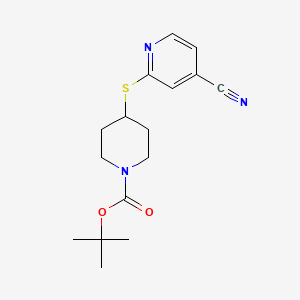



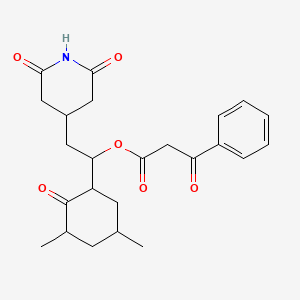
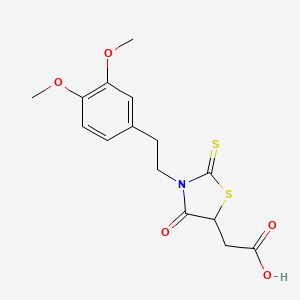

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)
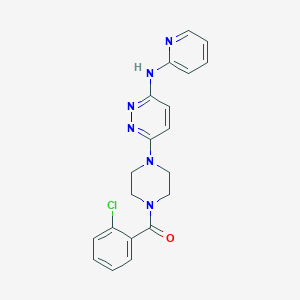
![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)
